
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard
概要
説明
The compound Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard is a complex organic molecule with a unique structure It consists of a tetracyclic core with various functional groups, including hydroxyl groups and a cyclobutylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the hydroxyl groups and the cyclobutylmethyl substituent. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity. Additionally, purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
化学反応の分析
Key Synthetic Steps
- Condensation : Cyclobutylcarbonyl chloride reacts with intermediates under basic conditions (triethylamine) to form N-cyclobutylcarbonyl derivatives .
- Epoxidation : m-Chloroperbenzoic acid (m-CPBA) introduces an epoxide group at the 8,14-position of the morphinan skeleton .
- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces ketones and epoxides to alcohols .
- Demethylation : 48% hydrobromic acid (HBr) removes methyl groups from methoxy intermediates, yielding free hydroxyl groups critical for activity .
Reaction Conditions
Functional Group Reactivity
The molecule’s reactivity is governed by its hydroxyl, amine, and ester groups:
- Hydroxyl Groups : Participate in salt formation (e.g., with tartaric acid) and oxidation reactions .
- Amine Group : Reacts with acylating agents (e.g., cyclobutylcarbonyl chloride) to form amides .
- Ester Groups : Hydrolyzed under acidic or basic conditions to carboxylic acids .
Stereochemical Control
- The (S,S)-configuration of tartaric acid ensures enantiomeric purity in the final salt .
- Racemic intermediates are resolved using chiral reagents (e.g., S(+)-mandelic acid) .
Salt Formation
Butorphanol free base is converted to the tartrate salt via acid-base reaction:
- Reagent : D-Tartaric acid in ethanol .
- Conditions : Heating (75–80°C), pH adjustment to 5.0–5.5 .
- Outcome : White crystalline solid with 99.36% purity .
Stability and Degradation
- Thermal Stability : Degrades at temperatures >100°C; stored at +5°C .
- pH Sensitivity : Stable in acidic solutions (pH 3.0–5.5); decomposes in strong bases .
- Oxidation : Susceptible to air oxidation, requiring inert atmosphere during synthesis .
Degradation Products
Condition | Major Degradants | Source |
---|---|---|
Acidic Hydrolysis | 3,14-Dihydroxymorphinan | |
Basic Hydrolysis | Cyclobutylmethylamine derivatives |
Analytical Characterization
The USP Reference Standard ensures compliance through:
- HPLC : Purity ≥97.84% .
- Mass Spectrometry : Accurate mass 477.2363 (C₂₁H₂₉NO₂·C₄H₆O₆) .
- Chiral Analysis : <1.57% dextroisomer impurity .
Industrial-Scale Considerations
科学的研究の応用
Analgesia and Sedation Studies
Research has demonstrated the efficacy of butorphanol tartrate in combination with other agents for enhanced analgesia and sedation. For instance, a study involving patients with severe cerebral hemorrhage showed that the combination of butorphanol tartrate and dexmedetomidine resulted in significant reductions in required doses and adverse events compared to dexmedetomidine alone . This highlights its potential in critical care settings where pain management is crucial.
Labor Pain Management
Butorphanol tartrate has been extensively studied for its effectiveness in managing labor pain. A prospective cohort study involving low-risk pregnant women indicated that intramuscular injections of butorphanol provided significant pain relief during labor, with minimal adverse effects reported . The analgesic effect was noted to start within 15 minutes of administration, demonstrating its rapid onset.
Postoperative Pain Relief
The compound has shown effectiveness in postoperative pain management. Clinical trials have compared butorphanol tartrate with other opioids, such as morphine and pentazocine, demonstrating comparable analgesic effects while potentially offering a better side effect profile . The onset of pain relief after intravenous administration was typically within 30 minutes, with effects lasting several hours.
Nasal Spray Formulation
Recent studies have explored the use of butorphanol tartrate as a nasal spray for postoperative analgesia. A pilot study indicated that a unit-dose nasal spray formulation provided effective pain relief following dental surgeries, with rapid onset and tolerable side effects . This mode of administration may enhance patient compliance and ease of use.
Pharmacokinetics and Dosage Studies
Research into the pharmacokinetics of butorphanol tartrate has provided insights into effective dosing across different populations. A study assessing the effective dose in patients undergoing painless gastroscopy revealed age-related variations in dosage requirements, emphasizing the need for tailored approaches based on patient demographics .
Table: Summary of Clinical Applications
作用機序
The mechanism of action of Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Butorphanol tartrate, United States Pharmacopeia (USP) Reference Standard: can be compared with other similar compounds, such as:
Tetracyclic compounds: These compounds share a similar core structure but differ in their functional groups and substituents.
Cyclobutylmethyl derivatives: Compounds with a cyclobutylmethyl group but different core structures or functional groups.
Hydroxylated compounds: Molecules with multiple hydroxyl groups, which may have similar reactivity and biological activities.
The uniqueness of This compound lies in its specific combination of a tetracyclic core, cyclobutylmethyl substituent, and hydroxyl groups, which confer distinct chemical and biological properties.
生物活性
Butorphanol tartrate is a synthetic opioid analgesic classified as a partial agonist at the mu-opioid receptor and a full agonist at the kappa-opioid receptor. This dual mechanism of action contributes to its analgesic effects, making it a valuable option in pain management. The following sections detail its pharmacological properties, clinical applications, and relevant research findings.
Chemical and Pharmacological Properties
- Chemical Structure : Butorphanol tartrate is chemically described as (-)-17-(cyclobutylmethyl) morphinan-3,14-diol D-(-)-tartrate (1:1) with the molecular formula and a molecular weight of 477.56 g/mol .
- Pharmacokinetics :
- Absorption : Rapidly absorbed post-intramuscular (IM) injection, reaching peak plasma levels within 20 to 40 minutes .
- Bioavailability : Oral bioavailability is low (5-17%) due to extensive first-pass metabolism; however, IM and intravenous (IV) routes yield higher bioavailability (60-70%) .
- Distribution : Volume of distribution ranges from 305 to 901 liters, with approximately 80% protein binding .
- Metabolism : Primarily metabolized in the liver, producing metabolites such as hydroxybutorphanol and norbutorphanol, which may exhibit some analgesic activity .
- Elimination Half-life : Approximately 4.5 hours in healthy individuals; prolonged in patients with hepatic impairment .
Butorphanol exerts its analgesic effects by binding to opioid receptors in the central nervous system (CNS). The stimulation of these receptors leads to:
- Inhibition of adenylate cyclase activity.
- Closure of calcium channels.
- Opening of potassium channels.
This results in hyperpolarization of neuronal membranes and suppression of pain signal transmission .
Clinical Applications
Butorphanol tartrate is utilized in various clinical settings, particularly for managing acute and chronic pain. Its applications include:
- Postoperative Pain Management : Effective in reducing pain following surgical procedures, such as cesarean sections. Studies show significant reductions in visual analog scores (VAS) for pain when compared to control groups receiving saline .
- Labor Analgesia : Demonstrated safety and efficacy in managing pain during labor, outperforming other opioids regarding side effects and recovery times .
- Sedation for Procedures : Used for sedation during procedures like gastroscopy; effective dosages have been determined for different age groups .
Case Studies and Clinical Trials
- Cesarean Section Study :
- Gastroscopy Sedation Study :
- Comparison with Morphine :
Summary Table of Key Pharmacological Data
Parameter | Value |
---|---|
Molecular Formula | |
Molecular Weight | 477.56 g/mol |
Peak Plasma Level (IM) | 20-40 minutes |
Oral Bioavailability | 5-17% |
Volume of Distribution | 305 - 901 L |
Protein Binding | ~80% |
Elimination Half-life | ~4.5 hours |
特性
Key on ui mechanism of action |
The exact mechanism of action is unknown, but is believed to interact with an opiate receptor site in the CNS (probably in or associated with the limbic system). The opiate antagonistic effect may result from competitive inhibition at the opiate receptor, but may also be a result of other mechanisms. Butorphanol is believed to have both partial agonism and partial antagonism at the μ-opioid receptor, as well as partial agonist and antagonist activity at the κ-opioid receptor. |
---|---|
CAS番号 |
58786-99-5 |
分子式 |
C25H35NO8 |
分子量 |
477.5 g/mol |
IUPAC名 |
(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C21H29NO2.C4H6O6/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15;5-1(3(7)8)2(6)4(9)10/h6-7,13,15,19,23-24H,1-5,8-12,14H2;1-2,5-6H,(H,7,8)(H,9,10)/t19-,20+,21-;1-,2-/m10/s1 |
InChIキー |
GMTYREVWZXJPLF-AFHUBHILSA-N |
SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O |
異性体SMILES |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O.C(C(C(=O)O)O)(C(=O)O)O |
外観 |
White to off-white solid powder. |
melting_point |
272-274 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Moderate |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Butorphanol tartrate, Butorphanol, Stadol, Torbutrol, Torate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。